molecular formula C21H24N8O5 B608980 Methotrexate 1-methyl ester CAS No. 66147-29-3

Methotrexate 1-methyl ester

货号: B608980
CAS 编号: 66147-29-3
分子量: 468.47
InChI 键: JYFDQHNTJJOKAS-AWEZNQCLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methotrexate 1-methyl ester is a derivative of methotrexate, a well-known folic acid antagonist. Methotrexate itself is widely used as an antineoplastic and antirheumatic agent. This compound is often studied as an impurity of methotrexate and has similar biological activities .

准备方法

Synthetic Routes and Reaction Conditions: Methotrexate 1-methyl ester can be synthesized by esterification of methotrexate. The process typically involves the reaction of methotrexate with methanol in the presence of an acid catalyst. The reaction conditions include:

    Temperature: Generally, the reaction is carried out at room temperature.

    Catalyst: Commonly used acid catalysts include sulfuric acid or hydrochloric acid.

    Solvent: Methanol is used as both the reactant and the solvent.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:

    Reactors: Large-scale reactors equipped with temperature control systems.

    Purification: The product is purified using techniques such as recrystallization or chromatography to remove impurities and unreacted starting materials.

化学反应分析

Types of Reactions: Methotrexate 1-methyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield methotrexate and methanol.

    Oxidation: It can undergo oxidation reactions, particularly at the pteridine ring.

    Reduction: Reduction reactions can occur at the nitro groups present in the structure.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed:

    Hydrolysis: Methotrexate and methanol.

    Oxidation: Various oxidized derivatives of methotrexate.

    Reduction: Reduced forms of methotrexate with altered functional groups.

科学研究应用

Cancer Treatment

Methotrexate 1-methyl ester has been studied for its efficacy in cancer therapy, particularly in combination with photodynamic therapy (PDT). Research indicates that preconditioning with methotrexate enhances the accumulation of photosensitizers like protoporphyrin IX (PpIX) in cancer cells, leading to improved outcomes in PDT for skin cancers and prostate cancer .

  • Case Study : In a study involving human squamous cell carcinoma cells, methotrexate preconditioning significantly increased PpIX levels and enhanced photodynamic killing effects compared to PDT alone. This suggests that methotrexate derivatives can potentiate the effects of light-activated therapies .

Drug Delivery Systems

Research has explored the conjugation of methotrexate derivatives with polymers to enhance drug delivery systems. These conjugates can improve the solubility and bioavailability of methotrexate while reducing systemic toxicity. For instance, polymer-bound methotrexate demonstrated significant life extension in animal models with leukemia, indicating its potential for targeted therapy .

Comparative Data Table

Application AreaDescriptionKey Findings
Cancer TreatmentEnhances PDT efficacyIncreased PpIX levels lead to improved tumor cell killing
Immunosuppressive TherapyUsed in autoimmune disease managementModulates immune response through adenosine accumulation
Drug Delivery SystemsPolymer-conjugated formulationsImproved solubility and bioavailability; effective in leukemia models

作用机制

Methotrexate 1-methyl ester exerts its effects by inhibiting dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides. This inhibition leads to a decrease in the production of thymidine and purine nucleotides, which are essential for DNA synthesis. As a result, cell proliferation is suppressed, particularly in rapidly dividing cells such as cancer cells and activated immune cells .

相似化合物的比较

    Methotrexate: The parent compound, widely used in cancer and autoimmune disease treatment.

    Raltitrexed: Another folate antagonist used in cancer therapy.

    Pemetrexed: A multi-targeted antifolate used in the treatment of malignant pleural mesothelioma and non-small cell lung cancer.

    Pralatrexate: A folate analog metabolic inhibitor used in the treatment of peripheral T-cell lymphoma.

Uniqueness: Methotrexate 1-methyl ester is unique due to its specific ester functional group, which can influence its pharmacokinetic properties and metabolic stability. This makes it a valuable compound for studying the effects of esterification on the biological activity and therapeutic potential of methotrexate derivatives .

生物活性

Methotrexate 1-methyl ester (MTX 1-ME) is a derivative of methotrexate (MTX), a well-known antimetabolite used primarily in cancer therapy and autoimmune diseases. This article provides a detailed overview of the biological activity of MTX 1-ME, including its mechanism of action, therapeutic applications, and recent research findings.

MTX 1-ME exerts its biological effects primarily through the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides necessary for DNA replication and cell division. By blocking DHFR, MTX 1-ME reduces the availability of thymidine and purine nucleotides, leading to suppressed cell proliferation, particularly in rapidly dividing cells such as cancerous and activated immune cells .

Pharmacological Properties

Pharmacodynamics:

  • Inhibition of Nucleotide Synthesis: MTX 1-ME inhibits several enzymes involved in nucleotide synthesis, including thymidylate synthase and aminoimidazole carboxamide ribonucleotide transformylase (AICART) .
  • Anti-inflammatory Effects: In addition to its cytotoxic properties, MTX 1-ME has demonstrated significant anti-inflammatory effects, making it useful in treating conditions like rheumatoid arthritis (RA) .

Pharmacokinetics:

  • Absorption and Distribution: MTX 1-ME is absorbed following administration and is converted into polyglutamated forms within cells, which enhances its retention and efficacy .
  • Metabolism: The compound undergoes metabolic transformations that impact its therapeutic index and efficacy, with studies indicating variable responses among individuals .

Therapeutic Applications

MTX 1-ME has been studied for various therapeutic applications:

  • Cancer Treatment: It remains a cornerstone in the treatment of cancers such as acute lymphoblastic leukemia and choriocarcinoma due to its ability to inhibit tumor cell proliferation .
  • Autoimmune Diseases: Low-dose MTX is commonly employed in managing autoimmune conditions like RA, where it helps alleviate inflammation and joint damage .

Research Findings

Recent studies have focused on understanding the biological activity and efficacy of MTX 1-ME:

Case Studies

  • Rheumatoid Arthritis Management:
    • A study using a collagen-induced arthritis (CIA) mouse model demonstrated that MTX treatment significantly reduced disease activity scores (DAS) and paw volume measurements. Notably, reductions in plasma levels of 5-methyltetrahydrofolate (5mTHF) were associated with improved clinical outcomes .
  • Cardiovascular Risk Reduction:
    • Research indicated that MTX could reduce cardiovascular risk in RA patients by modulating inflammatory markers such as IL-1β and TNF-α. However, it did not improve endothelial function in animal models .

Metabolomic Profiling

Metabolomic studies have identified significant biochemical changes associated with MTX treatment:

  • Altered Metabolite Levels: Treatment resulted in decreased levels of specific metabolites like N-methylisoleucine (NMI) and increased levels of quinolone, correlating with reduced disease activity .
  • Polyglutamation Dynamics: The low accumulation of polyglutamated forms of MTX in red blood cells was noted to influence therapeutic outcomes significantly .

Summary Table of Biological Activities

ActivityDescriptionEvidence Source
Inhibition of DHFRReduces nucleotide synthesis leading to decreased cell proliferation
Anti-inflammatory EffectsAlleviates symptoms in autoimmune diseases
Cancer Cell CytotoxicityInduces apoptosis in rapidly dividing cancer cells
Metabolomic ChangesAlters levels of metabolites associated with disease activity

属性

IUPAC Name

(4S)-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-methoxy-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N8O5/c1-29(10-12-9-24-18-16(25-12)17(22)27-21(23)28-18)13-5-3-11(4-6-13)19(32)26-14(20(33)34-2)7-8-15(30)31/h3-6,9,14H,7-8,10H2,1-2H3,(H,26,32)(H,30,31)(H4,22,23,24,27,28)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFDQHNTJJOKAS-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66147-29-3
Record name Methotrexate 1-methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066147293
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 66147-29-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHOTREXATE 1-METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NL2U9S7K1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methotrexate 1-methyl ester
Reactant of Route 2
Reactant of Route 2
Methotrexate 1-methyl ester
Reactant of Route 3
Reactant of Route 3
Methotrexate 1-methyl ester
Reactant of Route 4
Reactant of Route 4
Methotrexate 1-methyl ester
Reactant of Route 5
Reactant of Route 5
Methotrexate 1-methyl ester
Reactant of Route 6
Methotrexate 1-methyl ester

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。